molecular formula C22H20ClN7O2 B15141636 Erk-IN-7

Erk-IN-7

Numéro de catalogue: B15141636
Poids moléculaire: 449.9 g/mol
Clé InChI: UNXNCWQFELCKHX-LJQANCHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Erk-IN-7 is a potent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). These kinases are part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival. This compound has shown significant potential in scientific research, particularly in the study of cancer and other diseases where the MAPK/ERK pathway is dysregulated .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Erk-IN-7 can be synthesized through a series of chemical reactions involving pyrroloheterocyclic derivatives. One of the synthetic routes involves the preparation of a key intermediate, which is then subjected to further reactions to yield this compound. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve the use of large-scale reactors and advanced purification techniques to isolate this compound from reaction mixtures .

Analyse Des Réactions Chimiques

Types of Reactions: Erk-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of this compound with modified functional groups that enhance its biological activity .

Applications De Recherche Scientifique

Erk-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the MAPK/ERK pathway and its role in various cellular processes. In biology, this compound is used to investigate the effects of ERK inhibition on cell proliferation, differentiation, and survival .

In medicine, this compound has shown potential as a therapeutic agent for treating diseases where the MAPK/ERK pathway is dysregulated, such as cancer. It has been used in preclinical studies to evaluate its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells . In industry, this compound is used in the development of new drugs and therapies targeting the MAPK/ERK pathway .

Mécanisme D'action

Erk-IN-7 exerts its effects by inhibiting the activity of ERK1 and ERK2. This inhibition disrupts the MAPK/ERK signaling pathway, which is essential for various cellular processes. By blocking ERK activity, this compound prevents the phosphorylation and activation of downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis .

The molecular targets of this compound include the ATP-binding sites of ERK1 and ERK2. By binding to these sites, this compound prevents the phosphorylation of ERK substrates, thereby inhibiting the signaling cascade .

Comparaison Avec Des Composés Similaires

Erk-IN-7 is unique compared to other ERK inhibitors due to its high potency and selectivity for ERK1 and ERK2. Similar compounds include other ERK inhibitors such as LY3214996, which also targets the ERK pathway but may have different pharmacokinetic properties and efficacy profiles .

Other similar compounds include inhibitors of upstream components of the MAPK/ERK pathway, such as MEK inhibitors (e.g., trametinib and mirdametinib) and BRAF inhibitors (e.g., vemurafenib and dabrafenib). These compounds target different components of the pathway but ultimately aim to disrupt the same signaling cascade .

Conclusion

This compound is a valuable compound in scientific research, particularly in the study of the MAPK/ERK pathway and its role in various diseases. Its high potency and selectivity make it a promising candidate for further research and development in the fields of chemistry, biology, medicine, and industry.

Propriétés

Formule moléculaire

C22H20ClN7O2

Poids moléculaire

449.9 g/mol

Nom IUPAC

2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one

InChI

InChI=1S/C22H20ClN7O2/c1-28-20(6-8-25-28)27-21-24-7-5-18(26-21)15-10-17-12-30(22(32)29(17)11-15)19(13-31)14-3-2-4-16(23)9-14/h2-11,19,31H,12-13H2,1H3,(H,24,26,27)/t19-/m1/s1

Clé InChI

UNXNCWQFELCKHX-LJQANCHMSA-N

SMILES isomérique

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CN4C(=C3)CN(C4=O)[C@H](CO)C5=CC(=CC=C5)Cl

SMILES canonique

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CN4C(=C3)CN(C4=O)C(CO)C5=CC(=CC=C5)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.